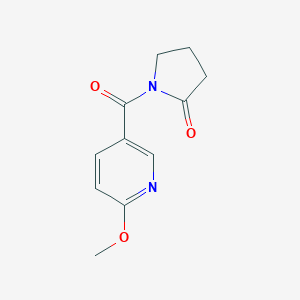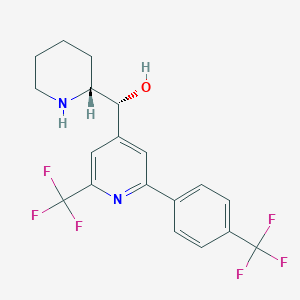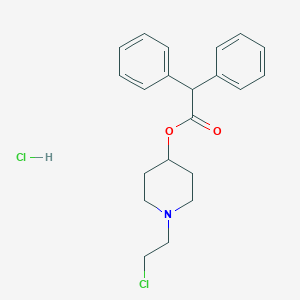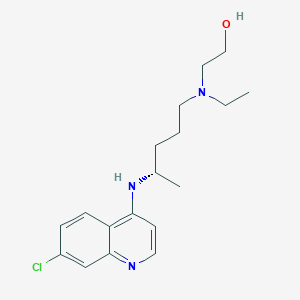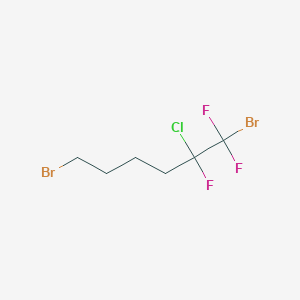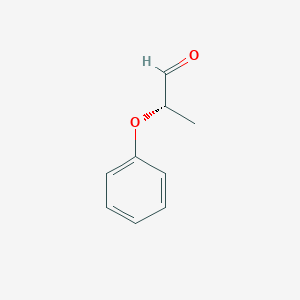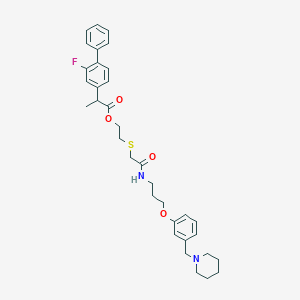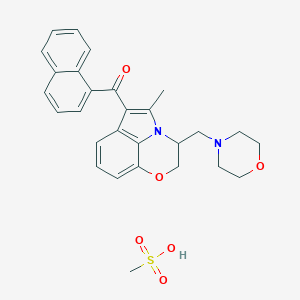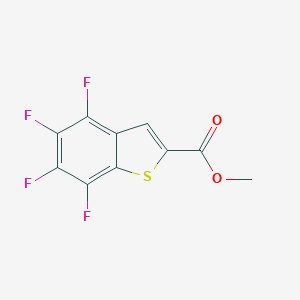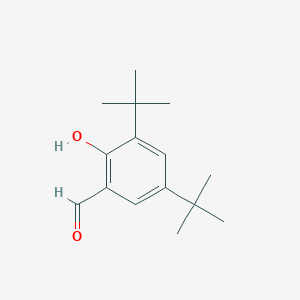
3,5-ジ-tert-ブチル-2-ヒドロキシベンズアルデヒド
概要
説明
3,5-Di-tert-butyl-2-hydroxybenzaldehyde is an organic compound with the molecular formula C15H22O2. It is a white to light yellow crystalline solid that is sparingly soluble in water but soluble in organic solvents such as dimethyl sulfoxide and methanol . This compound is known for its aromatic properties and is used primarily in organic synthesis.
科学的研究の応用
3,5-Di-tert-butyl-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used in the synthesis of Schiff base ligands, which are important in the formation of metal complexes.
Medicine: The compound’s derivatives are studied for their potential therapeutic properties.
作用機序
Target of Action
It is structurally related to 3,5-di-t-butylcatechol (dtcat), which is known to interact with the rat skeletal muscle ryanodine receptor ca2+ channel (ryrc) .
Mode of Action
It is known to undergo a condensation reaction with methyl-2-{n-(2′-aminoethane)}-amino-1-cyclopentenedithiocarboxylate to yield a schiff base ligand . This ligand is used in the synthesis of copper (II) and cobalt (II) complexes of salicylaldimine .
Biochemical Pathways
It is used in the synthesis of mn (iii)-salen complex and its diamino precursor . It is also used as a chiral Schiff base ligand for an enantioselective copper-catalyzed addition of phenylacetylene to imines .
Pharmacokinetics
It is known that the compound is soluble in dmso and methanol .
Result of Action
It is known to have antibacterial activity .
Action Environment
It is known to be air sensitive and should be stored in a dark place, sealed in dry, at room temperature .
生化学分析
Biochemical Properties
3,5-Di-tert-butyl-2-hydroxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of Schiff base ligands. These ligands are crucial in forming metal complexes that are used in various catalytic processes. The compound interacts with enzymes such as manganese (III)-salen complex and cobalt (II) complexes of salicylaldimine . These interactions are essential for the catalytic activity of these metal complexes, which are used in enantioselective synthesis and other organic transformations .
Cellular Effects
The effects of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde on cellular processes are not extensively documented. It is known to have antibacterial activity and is used in the preparation of nickel complexes . These complexes can influence cell function by interacting with cellular components, potentially affecting cell signaling pathways and gene expression. The compound’s structural similarity to 3,5-di-tert-butylcatechol suggests it may have similar effects on cellular metabolism, although it is not as potent an activator of the rat skeletal muscle ryanodine receptor Ca2+ channel .
Molecular Mechanism
At the molecular level, 3,5-Di-tert-butyl-2-hydroxybenzaldehyde exerts its effects through the formation of Schiff base ligands. These ligands can coordinate with metal ions, forming complexes that are active in various catalytic processes. The compound undergoes condensation reactions with amino-containing compounds to form these ligands . The resulting metal complexes can act as catalysts in enantioselective reactions, influencing the stereochemistry of the products .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde are important considerations. The compound is air-sensitive and should be stored in a dark, dry place at room temperature to maintain its stability . Over time, exposure to air and light can lead to degradation, affecting its efficacy in biochemical reactions. Long-term studies on its effects on cellular function are limited, but its stability under controlled conditions suggests it can be used effectively in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde at different dosages in animal models have not been extensively studied. Like many organic compounds, it is likely that its effects vary with dosage. At lower doses, it may exhibit beneficial effects, such as antibacterial activity, while higher doses could potentially lead to toxic or adverse effects
Metabolic Pathways
3,5-Di-tert-butyl-2-hydroxybenzaldehyde is involved in metabolic pathways related to the synthesis of Schiff base ligands. These pathways involve the condensation of the compound with amino-containing molecules to form ligands that can coordinate with metal ions . The resulting metal complexes can participate in various catalytic processes, affecting metabolic flux and metabolite levels in the cells .
Transport and Distribution
The transport and distribution of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde within cells and tissues are influenced by its solubility properties. The compound is almost insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . This solubility profile suggests that it may be transported within cells via lipid membranes and distributed to various cellular compartments where it can exert its effects .
Subcellular Localization
Its solubility in organic solvents and potential interactions with lipid membranes suggest that it may localize to membrane-bound organelles such as the endoplasmic reticulum and mitochondria . This localization could influence its activity and function within the cell, potentially affecting processes such as protein synthesis and energy metabolism .
準備方法
3,5-Di-tert-butyl-2-hydroxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the substitution reaction of toluene derivatives. Specifically, 3,5-di-tert-butylphenol can undergo a Duff reaction to yield 3,5-Di-tert-butyl-2-hydroxybenzaldehyde . Another method involves the reaction of 3,5-di-tert-butylphenyl ether with iodine and subsequent reduction to obtain the target compound .
化学反応の分析
3,5-Di-tert-butyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Condensation Reactions: It reacts with amines to form Schiff bases, which are useful intermediates in the synthesis of metal complexes.
Oxidation: The aldehyde group can be oxidized to form carboxylic acids under appropriate conditions.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common reagents used in these reactions include sodium borohydride for reduction, and various amines for condensation reactions. Major products formed include Schiff bases, alcohols, and carboxylic acids.
類似化合物との比較
3,5-Di-tert-butyl-2-hydroxybenzaldehyde is similar to other substituted benzaldehydes, such as:
5-tert-Butyl-2-hydroxybenzaldehyde: This compound has a similar structure but with only one tert-butyl group.
3,5-Di-tert-butylsalicylaldehyde: This is another name for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, highlighting its salicylaldehyde structure.
The uniqueness of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde lies in its dual tert-butyl groups, which provide steric hindrance and influence its reactivity and solubility properties.
特性
IUPAC Name |
3,5-ditert-butyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)11-7-10(9-16)13(17)12(8-11)15(4,5)6/h7-9,17H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIQVLZDOZPJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350777 | |
| Record name | 3,5-Di-tert-butylsalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37942-07-7 | |
| Record name | 3,5-Di-tert-butylsalicylaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37942-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Di-tert-butylsalicylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037942077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Di-tert-butylsalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-di-tert-butyl-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DI-TERT-BUTYLSALICYLALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQA2N5HW8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde?
A1: The molecular formula of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde is C15H22O2, and its molecular weight is 234.33 g/mol. []
Q2: What are the key spectroscopic characteristics of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde?
A2: 3,5-Di-tert-butyl-2-hydroxybenzaldehyde exhibits characteristic spectroscopic signals:
- IR Spectroscopy: A strong absorption band around 1630 cm-1 corresponds to the carbonyl (C=O) stretching vibration of the aldehyde group. []
- NMR Spectroscopy: 1H NMR and 13C NMR spectra reveal distinct signals for the tert-butyl groups, aromatic protons, and aldehyde proton. [, ]
Q3: How is 3,5-Di-tert-butyl-2-hydroxybenzaldehyde utilized in catalysis?
A3: 3,5-Di-tert-butyl-2-hydroxybenzaldehyde serves as a precursor for the synthesis of salen ligands, which are widely employed in asymmetric catalysis. [, , ]
Q4: What makes salen ligands derived from 3,5-Di-tert-butyl-2-hydroxybenzaldehyde effective in asymmetric catalysis?
A4: Salen ligands, typically coordinated to transition metals like titanium or vanadium, create a chiral environment around the metal center. This chirality allows for enantioselective control in reactions like the asymmetric addition of trimethylsilyl cyanide to aldehydes, leading to the formation of chiral cyanohydrins with high enantiomeric excesses. [, , ]
Q5: What is the role of water in catalytic reactions involving titanium salen complexes derived from 3,5-Di-tert-butyl-2-hydroxybenzaldehyde?
A5: Research indicates that water plays a critical role in activating the titanium salen complex precursor, forming dimeric complexes of the form [(salen)Ti(μ-O)]2. These dimeric species are believed to be the actual catalytic species responsible for the observed reactivity and enantioselectivity. []
Q6: How does the structure of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde impact its stability and applications?
A6: The presence of bulky tert-butyl groups in the 3 and 5 positions of the aromatic ring contributes to the stability of the compound and derivatives. These groups provide steric hindrance, protecting the reactive aldehyde and hydroxyl groups. This steric protection enhances the compound's stability under various conditions and influences its reactivity in chemical reactions. [, , ]
Q7: What is the significance of supramolecular aggregation in 3,5-Di-tert-butyl-2-hydroxybenzaldehyde-derived complexes?
A7: Studies on copper complexes formed with organosiloxane ligands incorporating 3,5-Di-tert-butyl-2-hydroxybenzaldehyde reveal supramolecular aggregation in organic solvents like dimethylformamide. [] This aggregation arises from the interplay between the nonpolar organosiloxane moiety and the polar metal-complexed hydroxy-azomethine groups. This self-assembly behavior influences the compound's solubility, thermal stability, and surface activity, making it potentially valuable in materials science applications.
Q8: How is computational chemistry employed in research involving 3,5-Di-tert-butyl-2-hydroxybenzaldehyde?
A8: Computational methods, such as density functional theory (DFT) calculations, are employed to gain insights into the electronic structure, spectroscopic properties, and reactivity of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde and its metal complexes. These calculations help elucidate reaction mechanisms, predict spectroscopic data, and understand the role of substituents on the compound's properties. [, , ]
Q9: How do structural modifications to 3,5-Di-tert-butyl-2-hydroxybenzaldehyde impact the properties of its derivatives?
A9: Modifications to the 3,5-Di-tert-butyl-2-hydroxybenzaldehyde scaffold, such as introducing different substituents on the aromatic ring or altering the bridging groups in salen-type ligands, can significantly influence the properties of the resulting compounds. These changes can impact factors such as the compound's stability, redox potential, catalytic activity, and selectivity. [, , , ]
Q10: What are some emerging applications of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde derivatives?
A10: 3,5-Di-tert-butyl-2-hydroxybenzaldehyde derivatives have shown promise in various fields:
- Antioxidants: Chitosan-based macromolecular antioxidants incorporating 3,5-Di-tert-butyl-2-hydroxybenzaldehyde units exhibit enhanced anti-thermal aging properties in styrene-butadiene rubber/silica composites. []
- Fluorescent probes: Unsymmetrical Schiff base derivatives of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde display selective fluorescence responses to specific metal ions, highlighting their potential as chemosensors. []
Q11: How does 3,5-Di-tert-butyl-2-hydroxybenzaldehyde contribute to the development of multifunctional materials?
A11: The compound's versatility as a building block allows for the incorporation of specific functionalities into complex molecular architectures. For example, combining 3,5-Di-tert-butyl-2-hydroxybenzaldehyde with triaminoguanidinium chloride yielded a compound (TGHB) exhibiting excited-state intramolecular proton transfer (ESIPT). [] This ESIPT process resulted in a remarkable fluorescence enhancement in the solid state, making TGHB a promising candidate for applications like solid-state emitters and fluorescent platforms with "write-erase-write" capabilities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

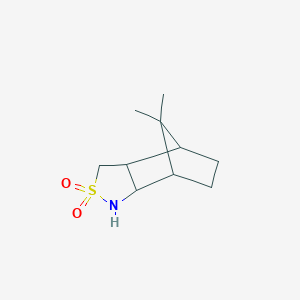
![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-butanol](/img/structure/B142275.png)
